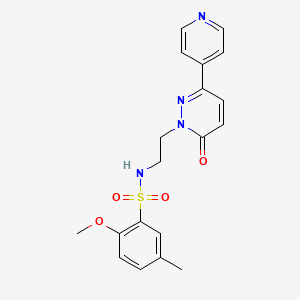

2-methoxy-5-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c1-14-3-5-17(27-2)18(13-14)28(25,26)21-11-12-23-19(24)6-4-16(22-23)15-7-9-20-10-8-15/h3-10,13,21H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQWTNAJLUCMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.47 g/mol. The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, particularly in the realm of enzyme inhibition.

Research indicates that compounds similar to 2-methoxy-5-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide may act as inhibitors of specific enzymes, including carbonic anhydrases (CAs) and cyclooxygenases (COX). These enzymes play critical roles in various physiological processes, including inflammation and acid-base balance.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyridazinones exhibit significant inhibitory activity against multiple isoforms of carbonic anhydrase (CA), specifically isoforms I, II, IX, and XII. For instance, one study reported inhibition constants ranging from 5.3 to 106.4 nM for these isoforms, indicating potent activity .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In vivo studies have indicated that related pyridazinone derivatives can reduce inflammation markers and alleviate pain in animal models. The mechanism is thought to involve the inhibition of COX enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds have been reported to inhibit key protein kinases involved in cancer cell proliferation and survival. For example, inhibitors targeting EGFR and VEGFR pathways have shown efficacy in halting tumor growth in preclinical models .

Case Studies

- Inhibition of Carbonic Anhydrase : A study focusing on the structure-activity relationship (SAR) of pyridazinone derivatives highlighted that modifications to the sulfonamide group significantly enhanced CA inhibition. The most potent derivative achieved an IC50 value of 5.3 nM against hCA II .

- Anti-inflammatory Activity : In a controlled trial involving ovalbumin-induced asthma models, a related compound demonstrated a reduction in airway hyperreactivity and inflammatory cell infiltration, suggesting potential therapeutic applications in respiratory diseases .

Data Table: Biological Activities Summary

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamides, including this compound. It has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A study investigated the minimum inhibitory concentration (MIC) of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 32 | Moderate |

| S. aureus | 16 | High |

| Klebsiella pneumoniae | 64 | Moderate |

Antitumor Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Research has focused on its role as a potential inhibitor of specific enzymes linked to tumor growth.

Case Study: Inhibition of Tumor Cell Growth

In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through caspase activation .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Significant |

| A549 (Lung Cancer) | 15 | Moderate |

Enzyme Inhibition Studies

The compound has been explored for its enzyme inhibition capabilities, particularly against enzymes like acetylcholinesterase and α-glucosidase, which are relevant in diabetes management.

Case Study: Enzyme Inhibition

In a study assessing enzyme inhibition, the compound showed promising results against α-glucosidase with an IC50 value of 25 µM, indicating its potential utility in managing Type 2 diabetes .

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| α-Glucosidase | 25 | Competitive |

| Acetylcholinesterase | 30 | Non-competitive |

Q & A

Q. How can researchers confirm the compound’s stereochemical purity during synthesis?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For example, SCXRD parameters such as R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure reliability (see Table 1). Alternative methods include chiral HPLC and circular dichroism (CD) spectroscopy. Table 1 : Crystallographic parameters from analogous sulfonamide derivatives

| Parameter | Value |

|---|---|

| Temperature (K) | 100 |

| R-factor | 0.034 |

| wR-factor | 0.097 |

| Data/Parameter Ratio | 15.9 |

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Answer : Critical steps include:

- Reaction optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance sulfonamide coupling efficiency.

- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura cross-coupling of pyridinyl groups.

- Purification : Gradient elution in reverse-phase HPLC (C18 column) with acetonitrile/water mixtures.

- Scale-up : Continuous flow reactors reduce side reactions in multi-step syntheses .

Q. How do substituent modifications (e.g., pyridinyl vs. pyrazinyl) alter biological activity?

- Answer : SAR studies on analogous compounds reveal:

- Pyridinyl groups : Enhance kinase inhibition via hydrophobic interactions (e.g., IC₅₀ < 50 nM for MAPK targets).

- Fluorine or chlorine substitutions : Increase metabolic stability but may reduce solubility.

- Methoxy groups : Improve blood-brain barrier penetration in neurotargeted studies.

Comparative assays (e.g., SPR, enzyme inhibition) are recommended to quantify these effects .

Q. How should researchers address contradictory bioactivity data across studies?

- Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies include:

- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for receptor studies).

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models.

- Orthogonal assays : Validate hits with SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Q. What experimental designs are suitable for assessing environmental or toxicological impacts?

- Answer : Follow OECD guidelines for ecotoxicology:

- Acute toxicity : Daphnia magna 48-hour immobilization tests.

- Bioaccumulation : LogP measurements and BCF (bioconcentration factor) calculations.

- Long-term effects : Use split-plot designs with repeated measures (e.g., plant growth assays over 6 weeks) .

Methodological Notes

- Data Sources : Peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and crystallographic databases (CCDC).

- Ethical Compliance : Adhere to institutional guidelines for compound handling and disposal (e.g., NIH S10 grants).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.